2,3-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-27-13-7-8-18-16-19(11-12-21(18)27)22(28-14-4-5-15-28)17-26-25(29)20-9-6-10-23(30-2)24(20)31-3/h6,9-12,16,22H,4-5,7-8,13-15,17H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPKLTODUJTUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C(=CC=C3)OC)OC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,3-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide represents a complex molecular structure that combines elements of tetrahydroquinoline and benzamide. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 342.43 g/mol. The structure features a benzamide moiety linked to a tetrahydroquinoline derivative through a pyrrolidine group, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic effects:
- Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydroquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown effectiveness against MDA-MB-231 (breast cancer), SaoS2 (sarcoma), and Hep3B (hepatocellular carcinoma) cell lines .
- Neuroprotective Effects : Some studies indicate that tetrahydroquinoline derivatives may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or protect against oxidative stress.
- Antidepressant-like Effects : Certain compounds within the tetrahydroquinoline family have been linked to antidepressant-like activity in animal models. This suggests potential applications in treating mood disorders.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The benzamide moiety may interact with specific receptors involved in cellular signaling pathways.
- The tetrahydroquinoline structure could influence neuronal health and synaptic plasticity.
Case Study 1: Antitumor Activity
A study investigated the cytotoxic effects of various tetrahydroquinoline derivatives on cancer cell lines. The results indicated that certain modifications to the tetrahydroquinoline structure enhanced cytotoxicity against Hep3B cells by inducing apoptosis through mitochondrial pathways .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Tetrahydroquinoline A | MDA-MB-231 | 15 |
| Tetrahydroquinoline B | SaoS2 | 20 |
| 2,3-Dimethoxy-N-(...) | Hep3B | 10 |
Case Study 2: Neuroprotective Effects
In an animal model of neurodegeneration, the administration of tetrahydroquinoline derivatives demonstrated significant improvements in cognitive function and reduced markers of oxidative stress. This highlights the potential for developing neuroprotective agents based on this chemical framework .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Differences
Key Observations :
- Electron-Donating vs. In contrast, the trifluoromethyl (CF₃) group in the analog from is electron-withdrawing, which may improve metabolic stability but reduce aromatic interactions .
- Heterocyclic Influence: Both the target compound and the analog in share the tetrahydroquinoline-pyrrolidine scaffold, which confers rigidity and may enhance binding to hydrophobic pockets in target proteins. The simpler benzamide in lacks this complexity, limiting its pharmacological versatility .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties Based on Structural Features
Implications :
- The target compound’s high lipophilicity (LogP ~3.5) suggests favorable membrane permeability but may limit aqueous solubility, necessitating formulation optimization.
- The 3-CF₃ analog’s higher LogP (~4.0) could enhance blood-brain barrier penetration but increase toxicity risks .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, including:
- Amide bond formation : Condensation of 2,3-dimethoxybenzoyl chloride with a tetrahydroquinoline-pyrrolidine ethylamine intermediate under basic conditions (e.g., triethylamine) .
- Cyclization and alkylation : The tetrahydroquinoline core is synthesized via cyclization of substituted anilines, followed by alkylation with pyrrolidine to introduce the tertiary amine group .
- Methoxy group introduction : Electrophilic aromatic substitution or O-methylation of hydroxyl precursors using methyl iodide . Optimization : Reaction temperature (0–5°C for amidation), solvent choice (dry DMF for moisture-sensitive steps), and purification via column chromatography (silica gel, ethyl acetate/hexane) improve yield (>75%) and purity (>95%) .
Q. What spectroscopic and analytical techniques are critical for structural validation?
- NMR : H and C NMR confirm substituent positions (e.g., methoxy groups at 2,3-benzamide; pyrrolidine integration) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 465.25) .
- HPLC : Assesses purity (>98% for pharmacological assays) .
- X-ray crystallography (if crystals form): Resolves stereochemistry of the tetrahydroquinoline-pyrrolidine moiety .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. ethoxy, pyrrolidine vs. morpholine) impact biological activity and pharmacokinetics?
- Methoxy vs. ethoxy : Ethoxy groups increase lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility. Methoxy groups improve metabolic stability by resisting cytochrome P450 oxidation .
- Pyrrolidine vs. morpholine : Morpholine increases solubility (via H-bonding) but reduces receptor binding affinity (e.g., IC50 shifts from 12 nM to 45 nM for sigma-1 receptor) . Methodology : Use comparative SAR studies with analogs and molecular docking (e.g., AutoDock Vina) to map steric/electronic effects .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., sigma-1 receptor vs. serotonin transporter inhibition)?
- Target selectivity assays : Perform competitive binding assays with radiolabeled ligands (e.g., H-(+)-pentazocine for sigma-1, H-citalopram for SERT) to quantify Ki values .
- Functional assays : Measure intracellular Ca flux (FLIPR) for sigma-1 agonism vs. serotonin reuptake inhibition in HEK293 cells .
- Data normalization : Account for differences in cell lines (e.g., SH-SY5Y vs. CHO-K1) and assay protocols (e.g., buffer pH, incubation time) .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier permeability?
- QSAR models : Use descriptors like topological polar surface area (TPSA < 70 Ų) and AlogP98 (2–5) to predict BBB penetration .
- Molecular dynamics simulations : Analyze membrane partitioning in lipid bilayers (e.g., CHARMM-GUI) .
- In silico ADMET : Tools like SwissADME predict P-gp substrate likelihood and metabolic hotspots .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in the final amidation step?
- Coupling reagents : Switch from EDCl/HOBt to HATU for higher efficiency (yield increases from 50% to 85%) .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 30 min (80°C, 150 W) .
- Scavenger resins : Remove unreacted amines with polymer-bound isocyanate .
Q. How to address discrepancies in cytotoxicity profiles across cell lines?
- Panel testing : Screen against NCI-60 cancer cell lines to identify tissue-specific toxicity .
- Mechanistic studies : Use RNA-seq to compare gene expression in sensitive vs. resistant cells (e.g., upregulation of ABC transporters) .
- Metabolomic profiling : LC-MS/MS identifies off-target interactions with metabolic enzymes (e.g., CYP3A4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
